1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(4-cyanooxan-4-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-15-19(8-11-24-12-9-19)21-18(23)17-7-4-10-22(14-17)13-16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYBDRPMNHIJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NC3(CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Route and Key Intermediates
The synthesis of this compound involves multi-step transformations, including nucleophilic substitutions, palladium-catalyzed couplings, and amide bond formations (Figure 1).
Figure 1: Key synthetic steps for 1-Benzyl-N-(4-cyanooxan-4-yl)piperidine-3-carboxamide.
Amide Bond Formation
The carboxamide linkage is typically formed via activation of the carboxylic acid moiety. For example:
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Reagent System: Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane.
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Mechanism: The carboxylic acid (piperidine-3-carboxylic acid derivative) is activated to an HOBt ester, which reacts with 4-cyanooxan-4-amine to yield the target carboxamide .
Functionalization of the 4-Cyanooxan-4-yl Group
The 4-cyanooxane component is synthesized through:
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Cyclization: Reaction of 4-chlorotetrahydropyran with sodium cyanide in DMF at 80°C .
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Substitution: Nucleophilic displacement of halogenated intermediates (e.g., 4-bromooxane) with cyanide sources .
Piperidine Core Modifications
The piperidine ring is functionalized via:
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Alkylation: Using benzyl halides under basic conditions (e.g., NaH in DMF) .
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Reductive Amination: Introduction of the 3-carboxamide group via imine formation followed by sodium cyanoborohydride reduction .
Stability and Reactivity
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Acid Sensitivity: The benzyl group and oxane ring are stable under mild acidic conditions but degrade in concentrated HCl .
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Thermal Stability: Decomposes above 200°C, releasing CO and HCN .
Catalytic Coupling Reactions
Palladium-catalyzed cross-couplings are employed for aryl-aryl bond formation in related analogs:
Scientific Research Applications
Acetylcholinesterase Inhibition
Recent studies have indicated that derivatives of benzylpiperidine compounds exhibit significant acetylcholinesterase inhibitory activity. For instance, a series of compounds derived from similar structures showed promising results against acetylcholinesterase, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. The lead compound displayed an IC50 value of 0.03 μM, suggesting strong inhibitory potential .
Anticancer Activity
The compound's derivatives have been investigated for their anticancer properties. A study involving hybrid structures containing piperidine and other pharmacophores demonstrated significant cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. These findings suggest that modifications to the piperidine structure can enhance anticancer activity .
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide may also exhibit neuroprotective effects. The ability to penetrate the blood-brain barrier is critical for such applications, and in silico predictions indicate that certain derivatives could effectively cross this barrier .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the cyano and benzyl groups. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
| Compound | Target Activity | IC50 Value | Notes |
|---|---|---|---|
| 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase Inhibition | 0.41 μM | Potential for Alzheimer's treatment |
| 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | Acetylcholinesterase Inhibition | 5.94 μM | Blood-brain barrier permeant |
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Alzheimer's Disease Models : In vitro studies using cell lines representative of Alzheimer's disease have shown that certain derivatives can significantly reduce acetylcholine breakdown, leading to improved cognitive function metrics.
- Cancer Cell Line Studies : Various derivatives were tested against human cancer cell lines, demonstrating inhibition rates exceeding 70% in specific cases, indicating strong potential for further development as anticancer agents.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and analogs:
| Compound Name | Substituents on Piperidine Core | Molecular Formula | Molecular Weight | Key Functional Features |
|---|---|---|---|---|
| 1-Benzyl-N-(4-cyanooxan-4-yl)piperidine-3-carboxamide | 1-Benzyl, 3-carboxamide (N-linked 4-cyanooxan) | C₁₉H₂₄N₃O₂ | 326.42* | Cyanooxan (tetrahydropyran-CN), benzyl |
| N-(4-Chloro-3-methoxyphenyl)piperidine-3-carboxamide | 3-Carboxamide (N-linked 4-chloro-3-methoxyphenyl) | C₁₄H₁₇ClN₂O₂ | 292.75 | Chloro, methoxy substituents |
| 1-Benzyl-4-phenylamino-4-piperidinecarboxamide | 1-Benzyl, 4-phenylamino, 4-carboxamide | C₂₀H₂₃N₃O | 329.42 | Dual amino and carboxamide groups |
| 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide | 1-Carboxamide (N-linked 4-iodophenyl), 4-benzodiazolyl | C₁₉H₁₇ClIN₃O₂ | 518.72 | Halogenated (Cl, I), benzodiazolyl |
*Calculated molecular weight based on structural formula.
Key Observations :
Biological Activity
1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its efficacy in various biological systems, including anticancer, antimicrobial, and neuroprotective activities.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the benzyl group and the cyanooxan moiety enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. A study on similar piperidine derivatives reported moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism of action often involves the induction of apoptosis and disruption of cancer cell proliferation pathways .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Ovarian Cancer | TBD | Induction of apoptosis |
| Similar Piperidine Derivative | Breast Cancer | TBD | Disruption of cell cycle |
| Compound X | Non-cancerous Cells | >100 | Low toxicity |
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have been well-documented. Compounds bearing the piperidine nucleus have shown activity against various bacterial strains. For instance, studies have demonstrated that certain piperidine derivatives can inhibit the growth of Salmonella typhi and Bacillus subtilis, suggesting their potential as antibacterial agents .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| This compound | Salmonella typhi | TBD | Moderate |
| Similar Piperidine Derivative | Bacillus subtilis | TBD | Strong |
Neuroprotective Activity
Neuroprotection is another promising area for this compound. Research has shown that certain piperidine derivatives can protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. These compounds may inhibit oxidative stress and promote cell survival through various signaling pathways .
Table 3: Neuroprotective Effects
| Compound | Model Used | Effect on Cell Viability (%) | Mechanism |
|---|---|---|---|
| This compound | SH-SY5Y Cells | TBD | Inhibition of Aβ aggregation |
| Similar Piperidine Derivative | Primary Neurons | TBD | Reduction in oxidative stress |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperidine structure can significantly alter biological activity. For example, substituents at specific positions on the benzyl or piperidine rings can enhance potency and selectivity for biological targets such as receptors involved in cancer progression or inflammation .
Case Studies
Several case studies have explored the effects of similar compounds in vivo. For instance, a study demonstrated that a related piperidine derivative significantly reduced tumor size in mouse models when administered at a specific dosage over a defined period. The results highlighted the importance of dosing regimens and compound stability in achieving therapeutic effects .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for preparing 1-Benzyl-N-(4-cyanooxan-4-yl)piperidine-3-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions:
Core Formation: Construct the piperidine-3-carboxamide scaffold via nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with activated carbonyl intermediates under reflux in dichloromethane or ethanol .
Functionalization: Introduce the benzyl group via alkylation and the 4-cyanooxan moiety through SN2 displacement or coupling reactions. Triethylamine is often used to neutralize HCl byproducts in amidation steps .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity.
Optimization Tips:
- Screen solvents (e.g., DMF for polar aprotic conditions) to enhance reaction rates.
- Adjust stoichiometry (1.2–1.5 equivalents of benzylating agents) to minimize side products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Benzyl aromatic protons appear as a multiplet (δ 7.2–7.4 ppm). Piperidine protons show complex splitting (δ 2.5–3.5 ppm) due to ring puckering .
- 13C NMR: The cyanooxan carbon resonates at ~115 ppm, while the carboxamide carbonyl appears at ~170 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 356.2112) and purity .
- Infrared Spectroscopy (IR): Confirms amide C=O (1650 cm⁻¹) and nitrile C≡N (2250 cm⁻¹) stretches .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based kits (e.g., Kinase-Glo®) to measure IC50 values against kinases like PI3K or MAPK. Pre-incubate the compound with ATP and enzyme, then quantify luminescence .
- Receptor Binding Studies: Radioligand displacement assays (e.g., [3H]spiperone for dopamine receptors) determine Ki values. Incubate with membrane preparations and analyze via scintillation counting .
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa) identify EC50 values. Compare to controls like cisplatin .
Q. What structural features influence the compound’s reactivity and stability?
Methodological Answer:
- Benzyl Group: Enhances lipophilicity but may increase metabolic oxidation. Substituents like electron-withdrawing halogens (e.g., Cl, F) improve stability .
- Cyanooxan Moiety: The nitrile group participates in hydrogen bonding with biological targets but may hydrolyze under acidic conditions. Store in anhydrous solvents .
- Piperidine Ring: Chair conformation stabilizes the molecule. N-substituents (e.g., acetyl) reduce basicity, improving membrane permeability .
Advanced Research Questions
Q. How can researchers address rapid in vivo clearance observed in preclinical studies?
Methodological Answer:
- Metabolic Shielding: Replace labile groups (e.g., ester → amide) or introduce deuterium at benzylic positions to slow CYP450-mediated oxidation .
- Plasma Protein Binding (PPB): Modify the carboxamide linker to a sulfonamide, reducing PPB from 90% to 70% and increasing free drug availability .
- Pharmacokinetic Studies: Administer deuterated analogs to rodents and measure plasma half-life via LC-MS/MS. Optimize dosing intervals based on t1/2 .
Q. What experimental designs resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Off-Target Profiling: Perform kinome-wide screening (e.g., Eurofins KinaseProfiler®) to identify unintended interactions. Adjust substituents to improve selectivity .
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate tissue distribution to explain poor in vivo activity despite high in vitro potency. Adjust logP values (target 2–3) for optimal bioavailability .
- Metabolite Identification: Use HPLC-HRMS to detect active metabolites. For example, hydroxylated derivatives may retain activity but have shorter t1/2 .
Q. How can structure-activity relationship (SAR) studies be optimized for kinase inhibition?
Methodological Answer:
- Positional Scanning: Synthesize analogs with systematic substitutions:
- Position 1 (Benzyl): Test halogen (Cl, F) and methoxy groups for steric and electronic effects.
- Position 4 (Cyanooxan): Replace nitrile with carboxyl or amide to modulate hydrogen bonding .
- Computational Docking: Use Schrödinger Suite to model interactions with kinase hinge regions (e.g., PI3Kγ PDB: 4HX3). Prioritize analogs with predicted ΔG < -9 kcal/mol .
- Cellular Assays: Validate hits in HEK293 cells transfected with target kinases. Use Western blotting to measure phospho-protein inhibition .
Q. What strategies improve crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Optimization: Test binary mixtures (e.g., DCM/hexane) under slow evaporation. For hygroscopic compounds, use anhydrous methanol .
- Co-Crystallization Agents: Add L-tartaric acid to stabilize the piperidine chair conformation via salt formation .
- Data Collection: Use synchrotron radiation (λ = 0.9 Å) for weak diffractors. Refine with SHELXL, achieving R-factors <0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
